molecular formula C5H7ClN4O2S B12918640 6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine CAS No. 78744-33-9

6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine

Cat. No.: B12918640
CAS No.: 78744-33-9
M. Wt: 222.65 g/mol
InChI Key: RJTOPORKJBWXQW-UHFFFAOYSA-N
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Description

6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its significant bioactivity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is dispersed using an organic solvent to obtain 2,4-diamino-6-hydroxypyrimidine hydrochloride. This hydrochloride is then neutralized with ammonia water to yield the desired compound .

Industrial Production Methods

In industrial settings, the production process is optimized to ensure higher yields and cost-effectiveness. The use of alcohol to quench phosphorus oxychloride makes the process safer, and the addition of a dispersing agent with lower polarity helps in separating the product efficiently. The recovery rate can reach up to 82%, making it a viable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Phosphorus Oxychloride: Used for chlorination.

    Alcohols: Used for quenching the reaction.

    Ammonia Water: Used for neutralization.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further used in different applications .

Scientific Research Applications

6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and interfere with biological processes, leading to its observed bioactivity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-chloropyrimidine: A closely related compound with similar structural features.

    6-Chloro-2,4-diaminopyrimidine: Another similar compound with comparable bioactivity.

Uniqueness

6-Chloro-5-(methanesulfonyl)pyrimidine-2,4-diamine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

78744-33-9

Molecular Formula

C5H7ClN4O2S

Molecular Weight

222.65 g/mol

IUPAC Name

6-chloro-5-methylsulfonylpyrimidine-2,4-diamine

InChI

InChI=1S/C5H7ClN4O2S/c1-13(11,12)2-3(6)9-5(8)10-4(2)7/h1H3,(H4,7,8,9,10)

InChI Key

RJTOPORKJBWXQW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=C(N=C1Cl)N)N

Origin of Product

United States

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